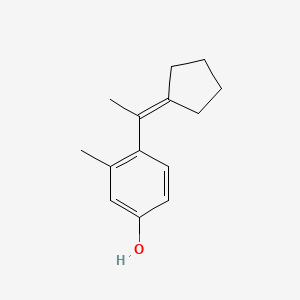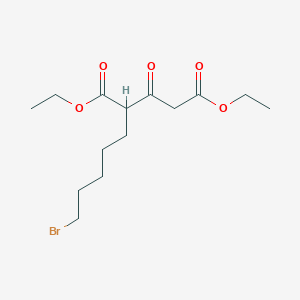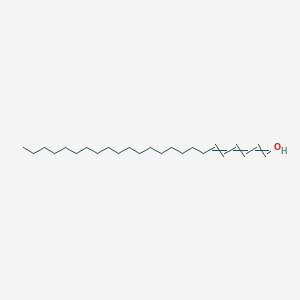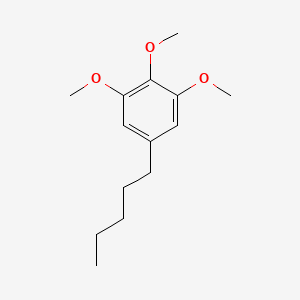
3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile is an organic compound that features a chloroaniline group, a methylsulfanyl group, and a prop-2-enenitrile backbone. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile typically involves the following steps:
Formation of the Chloroaniline Intermediate: This can be achieved by nitration of aniline followed by reduction and chlorination.
Introduction of the Methylsulfanyl Group: This step involves the reaction of the chloroaniline intermediate with a methylthiolating agent under basic conditions.
Formation of the Prop-2-enenitrile Backbone: This can be done through a Knoevenagel condensation reaction between the chloroaniline intermediate and a suitable nitrile precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology
Biochemical Studies: Used in studies to understand enzyme-substrate interactions and other biochemical processes.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases, pending further research and validation.
Diagnostic Tools: May be used in the development of diagnostic assays and imaging agents.
Industry
Materials Science: Applications in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile would depend on its specific application. In pharmacology, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The chloroaniline and methylsulfanyl groups may play key roles in binding to these targets and exerting their effects.
類似化合物との比較
Similar Compounds
3-(4-Bromoanilino)-3-(methylsulfanyl)prop-2-enenitrile: Similar structure with a bromo group instead of a chloro group.
3-(4-Chloroanilino)-3-(ethylsulfanyl)prop-2-enenitrile: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enamide: Similar structure with an amide group instead of a nitrile group.
Uniqueness
The unique combination of the chloroaniline, methylsulfanyl, and prop-2-enenitrile groups in 3-(4-Chloroanilino)-3-(methylsulfanyl)prop-2-enenitrile may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
113966-67-9 |
|---|---|
分子式 |
C10H9ClN2S |
分子量 |
224.71 g/mol |
IUPAC名 |
3-(4-chloroanilino)-3-methylsulfanylprop-2-enenitrile |
InChI |
InChI=1S/C10H9ClN2S/c1-14-10(6-7-12)13-9-4-2-8(11)3-5-9/h2-6,13H,1H3 |
InChIキー |
ATKPMOIJEDTJOU-UHFFFAOYSA-N |
正規SMILES |
CSC(=CC#N)NC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)



![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)
borane](/img/structure/B14304097.png)


![2-Methyl-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B14304118.png)

